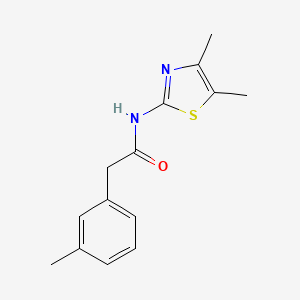
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential use as a pesticide. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been shown to have anti-cancer effects in preclinical studies, with the ability to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its potential as a multi-functional compound with applications in both medicine and agriculture. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes.
One limitation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
Future research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could focus on further elucidating its mechanism of action and potential applications in medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use in the treatment of pain and inflammation-related disorders, as well as its potential as an anti-cancer agent. In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use as a pesticide, with a focus on its insecticidal and fungicidal properties. Overall, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide shows promise as a multi-functional compound with potential applications in various fields.
Synthesis Methods
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-methylphenyl)acetyl chloride. The resulting compound is then reacted with 4,5-dimethyl-2-mercapto-1,3-thiazole to form N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-4-6-12(7-9)8-13(17)16-14-15-10(2)11(3)18-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMQADJWPBTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)


![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)


![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)
![N-(2,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5488687.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)